(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Description
Properties
CAS No. |
1215385-34-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
FMIPNAUMSPFTHK-CRCLSJGQSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@@H]1C(=O)O)O |
Canonical SMILES |
CN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of steps including protection, cyclization, and deprotection reactions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Structural Variations and Stereochemistry
The following table summarizes structural analogs of (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, highlighting differences in substituents, stereochemistry, and applications:
Physicochemical and Functional Differences
Hydroxyl vs. Fluorine at Position 4 :
- The hydroxyl group in the target compound enables hydrogen bonding, crucial for interactions with biological targets (e.g., enzymes or receptors). In contrast, fluorinated analogs (e.g., 1007912-97-1) exhibit enhanced metabolic stability and altered electronic properties, making them suitable for protease inhibitors .
- Crystal structure analyses (e.g., ) demonstrate that hydroxyl groups participate in hydrogen-bonded networks, forming 10-membered rings in solid-state structures. Fluorine, being less polar, reduces solubility but improves membrane permeability.
Substituent Effects at Position 1 :
- The methyl group in the target compound increases lipophilicity, favoring passive diffusion across cell membranes. In contrast, bulkier groups like Boc (tert-butoxycarbonyl) in 681128-50-7 are used to protect amines during peptide synthesis, enabling selective deprotection .
- Acetylated derivatives (e.g., 33996-33-7) may exhibit reduced reactivity due to steric hindrance but improved stability in aqueous environments .
Stereochemical Considerations :
- The (2R,4S) configuration of the target compound is critical for its role in tubulysin analogs, as stereochemistry directly impacts binding to tubulin . Enantiomers (e.g., 2S,4R isomers) often show diminished or altered biological activity.
Biological Activity
(2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as a stereoisomer of hydroxyproline, is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various biochemical processes, particularly in relation to protein stability and therapeutic potential. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C₆H₁₁NO₃
- Molecular Weight : 145.16 g/mol
- CAS Number : 142896-75-1
The primary biological activity of this compound is linked to its interaction with enzymes and proteins involved in various metabolic pathways. Key mechanisms include:
- Enzymatic Interaction : The compound primarily targets the enzyme 6-oxocamphor hydrolase , which is found in Rhodococcus sp. This interaction facilitates the cleavage of carbon-carbon bonds in specific substrates, leading to the production of optically active compounds such as (2R,4S)-beta-campholinic acid.
- Protein Stability : As a derivative of hydroxyproline, this compound enhances the stability and proper folding of collagen and other structural proteins. Its ability to form hydrogen bonds contributes to the mechanical properties of connective tissues.
- Pain Modulation : Research indicates that this compound may modulate pain pathways by interacting with voltage-gated calcium channels (VGCC), suggesting potential applications in pain management.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Protein Folding | Enhances stability and folding of collagen and structural proteins |
| Pain Management | Modulates VGCCs for potential chronic pain relief |
| Therapeutic Potential | Explored for anti-inflammatory effects and other therapeutic uses |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Collagen Stability : A study demonstrated that hydroxyproline derivatives significantly affect collagen's structural properties. The stereochemistry of these compounds was shown to influence the mechanical properties of collagen fibers.
- Pain Modulation Research : A study indicated that derivatives of pyrrolidine compounds could effectively interact with VGCCs, presenting a mechanism for alleviating neuropathic pain conditions through modulation of the α2δ subunit.
- Antioxidant Activity : Compounds similar in structure have exhibited antioxidant properties, indicating potential applications in reducing oxidative stress within biological systems.
Q & A
Basic Research Questions
Q. What are the key stereochemical considerations when synthesizing (2R,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, and how do they impact biological activity?
- Methodological Answer : The stereochemistry of this compound is critical for its interaction with biological targets. Use chiral catalysts (e.g., Ru-BINAP complexes) or chiral pool synthesis (e.g., hydroxyproline derivatives) to ensure the desired (2R,4S) configuration. The 4-hydroxy and 1-methyl groups influence conformational flexibility, affecting binding to enzymes like 6-oxocamphor hydrolase in Rhodococcus sp. . X-ray crystallography and NOESY NMR are essential for verifying stereochemical purity and spatial arrangement .
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer :
- Step 1 : Cyclization of hydroxyproline derivatives with methylating agents (e.g., methyl iodide) under basic conditions.
- Step 2 : Oxidation or reduction steps to introduce functional groups. For example, TEMPO-mediated oxidation preserves stereochemistry .
- Step 3 : Purification via preparative-scale chromatography (C18 columns) or enantioselective liquid-liquid extraction using chiral solvents (e.g., tartaric acid derivatives). Reaction temperature (0–25°C) and pH (6–8) are critical to minimize racemization .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to identify diastereotopic protons and confirm the 4-hydroxy group’s axial/equatorial orientation. - COSY and HSQC resolve coupling patterns .
- XRD : Single-crystal X-ray diffraction provides absolute configuration data. For example, the pyrrolidine ring’s puckering (Cγ-endo vs. Cγ-exo) can be determined .
- IR : The carboxylic acid O-H stretch (~2500–3000 cm) and hydroxy group vibrations (~3400 cm) confirm functional group integrity .
Advanced Research Questions
Q. How can contradictory data in enzymatic interaction studies involving this compound be systematically resolved?
- Methodological Answer :
- Kinetic Analysis : Perform Michaelis-Menten studies to compare substrate turnover rates. For example, conflicting reports on its inhibition of 6-oxocamphor hydrolase may arise from assay pH variations (optimal activity at pH 7.4 vs. 8.0) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities () under standardized buffer conditions (e.g., 25 mM Tris-HCl, 150 mM NaCl).
- Comparative Studies : Test stereoisomers (e.g., 2S,4R vs. 2R,4S) to isolate stereochemical effects on enzyme kinetics .
Q. What methodological approaches optimize chiral separation of this compound in large-scale production?
- Methodological Answer :
- Chromatography : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases. Optimize mobile phase composition (e.g., hexane:isopropanol 90:10) .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Add chiral resolving agents (e.g., L-proline derivatives) to selectively crystallize the desired enantiomer .
- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining separation efficiency .
Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .
- Stability Studies : Assess degradation pathways (e.g., oxidation at C4) under accelerated conditions (40°C/75% RH). Add antioxidants (e.g., BHT) to storage buffers .
- Bioactivity Validation : Use standardized cell-based assays (e.g., collagen stability tests in fibroblast cultures) to correlate structural integrity with functional outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
